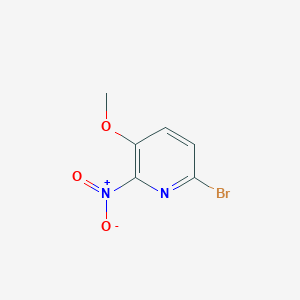
2-Fluoro-3-iodobenzaldehyde
Overview
Description
2-Fluoro-3-iodobenzaldehyde is an aromatic compound with the molecular formula C7H4FIO It is characterized by the presence of both fluorine and iodine substituents on a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-fluorobenzaldehyde using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products:
Substitution: Formation of 2-fluoro-3-substituted benzaldehydes.
Oxidation: Formation of 2-fluoro-3-iodobenzoic acid.
Reduction: Formation of 2-fluoro-3-iodobenzyl alcohol.
Scientific Research Applications
2-Fluoro-3-iodobenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of fluorescent probes and imaging agents due to its ability to undergo specific chemical modifications.
Medicine: It is investigated for its potential as a precursor in the synthesis of biologically active compounds, including anti-cancer and anti-inflammatory agents.
Industry: It is employed in the manufacture of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-fluoro-3-iodobenzaldehyde in various applications depends on its chemical reactivity. In biological systems, it may interact with specific enzymes or receptors, leading to the formation of covalent bonds or reversible interactions. The presence of both fluorine and iodine atoms can influence its electronic properties, making it a versatile intermediate in the synthesis of target molecules.
Comparison with Similar Compounds
- 2-Fluoro-4-iodobenzaldehyde
- 2-Fluoro-5-iodobenzaldehyde
- 2-Fluoro-6-iodobenzaldehyde
Comparison: 2-Fluoro-3-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its reactivity and the types of chemical transformations it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions, making it a valuable compound for targeted synthetic applications.
Properties
IUPAC Name |
2-fluoro-3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJINTMYHQOGFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)



![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)



